molecular formula C17H21N B1198166 3,3-Diphenyl-N-dimethylpropylamine CAS No. 4646-55-3

3,3-Diphenyl-N-dimethylpropylamine

Cat. No.: B1198166
CAS No.: 4646-55-3
M. Wt: 239.35 g/mol
InChI Key: YHDCGYWZEFIUHE-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-dimethylpropylamine (CAS 4646-55-3) is a tertiary amine with a molecular formula of C17H21N and a molecular weight of 239.35 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, with established utility in the investigation of cholinergic agents . Scientific studies have utilized this compound in a mouse foot screen model to evaluate the inhibition of sweating, demonstrating significant anticholinergic activity . Its potency in this physiological screen indicates a mechanism of action related to the blockade of muscarinic acetylcholine receptors. The compound shares a structural motif common to several classes of bioactive molecules, including central stimulants and potential antidepressants, such as the related 3,3-diphenylcyclobutylamine class which has been shown to decrease the accumulation of neurotransmitters like noradrenaline (NA) and serotonin (5-HT) in brain slices and cause motor stimulation by a mechanism distinct from amphetamine . From a synthetic chemistry perspective, this compound can be prepared via a Friedel-Crafts alkylation between cinnamonitrile and benzene, followed by catalytic hydrogenation of the resulting 3,3-diphenylpropionitrile intermediate to the primary amine, and subsequent methylation . This route is noted for its high yield and scalability for research and development purposes . Attention: This product is intended for research purposes only in a laboratory setting. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDCGYWZEFIUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196845
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4646-55-3
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyl-N-dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 3,3-Diphenylpropionitrile

The foundational step in this route involves a Friedel-Crafts alkylation between cinnamonitrile and benzene, catalyzed by anhydrous aluminum trichloride (AlCl₃). Under reflux conditions, the reaction achieves a 95–98% yield of 3,3-diphenylpropionitrile. Excess benzene serves as both solvent and reactant, minimizing side products. Acidic workup removes residual catalyst, followed by recrystallization in methanol or ethanol to isolate the nitrile intermediate.

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

The nitrile intermediate undergoes catalytic hydrogenation using transition metal catalysts such as nickel/diatomaceous earth or palladium/carbon. Conducted under 2–5 MPa H₂ pressure at 80–120°C in methanol with ammonia, this step reduces the nitrile to the primary amine with 91–95% yield . Ammonia suppresses secondary amine formation by stabilizing the intermediate imine. Vacuum distillation purifies the product, yielding a colorless liquid (boiling point: 172–175°C at 5 mmHg).

Methylation via Schiff Base Formation

The primary amine reacts with formaldehyde in aromatic solvents (e.g., toluene) to form a Schiff base , which is subsequently methylated using methyl iodide or dimethyl sulfate. Hydrolysis of the methylated quaternary ammonium salt with dilute sulfuric acid produces 3,3-diphenyl-N-dimethylpropylamine. This step achieves 85–92% yield , with final purification via减压蒸馏 (reduced-pressure distillation).

Advantages:

  • Avoids hazardous reagents like thionyl chloride.

  • High overall yield (~80–85% over four steps).

  • Scalable for industrial production.

Demethylation-Hydrolysis Route

Demethylation of N,N-Dimethyl-3,3-Diphenylpropylamine

In this alternative approach, N,N-dimethyl-3,3-diphenylpropylamine undergoes demethylation using agents like ethyl chloroformate to form a carbamate derivative. The reaction typically proceeds in dichloromethane at 0–25°C, with triethylamine as a base to neutralize HCl byproducts.

Hydrolysis to Target Amine

The carbamate intermediate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions. Acidic hydrolysis in aqueous ethanol at reflux temperatures cleaves the carbamate, yielding this compound with 75–80% overall yield .

Advantages:

  • Fewer synthetic steps compared to Friedel-Crafts routes.

  • Utilizes stable intermediates, simplifying purification.

Reductive Amination and Propionamide Reduction

Reductive Amination of 3,3-Diphenylpropanal

A less common method involves condensing 3,3-diphenylpropanal with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving moderate yields (~65–70%).

Reduction of 3,3-Diphenylpropionamide

Alternatively, 3,3-diphenylpropionamide is reduced using lithium aluminum hydride (LiAlH₄) in dry ether. This method, though effective, poses safety risks due to pyrophoric reagents and achieves lower yields (~60–68%).

Comparative Analysis of Methods

Method Key Steps Yield Safety Considerations
Friedel-Crafts/HydrogenationAlkylation, Hydrogenation, Methylation80–85%Avoids corrosive reagents
Demethylation-HydrolysisDemethylation, Hydrolysis75–80%Requires handling carbamates
Reductive AminationCondensation, Reduction65–70%Pyrophoric reagents (NaCNBH₃)

Catalytic Hydrogenation Efficiency

Nickel-based catalysts (e.g., Raney nickel) offer cost advantages over palladium but require higher pressures (5 MPa vs. 2 MPa). Palladium/carbon enables milder conditions but increases costs.

Environmental Impact

The Friedel-Crafts route minimizes solvent waste by using excess benzene as a reactant, whereas reductive amination generates stoichiometric boron waste.

Industrial-Scale Optimization

Solvent Recovery Systems

Methanol and toluene are recovered via distillation loops, reducing raw material costs by 15–20% in continuous-flow setups.

Catalyst Recycling

Nickel catalysts are regenerated via oxidative treatment, maintaining >90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Solubility Key Applications
3,3-Diphenylpropylamine C₁₅H₁₇N 211.3 Solid Low in water; soluble in hydrocarbons Research intermediate
DMAPA (N,N-Dimethylaminopropylamine) C₅H₁₄N₂ 102.18 Liquid Miscible in water, alcohols, esters Epoxy curing agent, PU catalyst
Trimethyldiphenylpropylamine (CAS 13957-55-6) C₁₈H₂₃N 253.38 Not reported Likely hydrophobic Unspecified
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine C₁₅H₂₅N 219.37 Liquid Likely soluble in organic solvents Pharmaceutical intermediate
Key Observations:
  • Hydrophobicity: The diphenyl groups in 3,3-diphenylpropylamine significantly reduce water solubility compared to DMAPA, which is fully water-miscible due to its polar dimethylamino group .
  • Molecular Weight : Bulky aromatic substituents increase molecular weight, impacting volatility and diffusion rates.

Chemical Reactivity and Functional Roles

  • 3,3-Diphenylpropylamine : The primary amine group enables reactions such as Schiff base formation or amidation, while the phenyl groups may participate in π-π interactions or serve as steric hindrance .
  • DMAPA: The tertiary dimethylamino group enhances nucleophilicity, making it effective in epoxy curing via crosslinking reactions .

Q & A

Q. Optimization Table :

ParameterConditionImpact on YieldReference
Catalyst (DMAP)0.1 equiv.+20% efficiency
SolventAnhydrous DMFReduced hydrolysis
Reaction Time3–4 hours>90% conversion

How can computational methods like DFT integrate with experimental data to resolve structural ambiguities in derivatives?

Advanced Research Question
Combined quantum chemical (e.g., DFT) and experimental analyses are critical for resolving structural conflicts:

  • DFT Modeling : Calculate bond angles, dipole moments, and electron density maps to validate stereochemistry .
  • X-ray Crystallography : Compare experimental unit cell parameters with computed geometries to confirm crystal packing .
  • NMR Correlation : Assign peaks using computed chemical shifts (e.g., GIAO method) to distinguish regioisomers .

Case Study : For a diaminodipropylamine-phosphate hybrid, DFT resolved discrepancies in hydrogen-bonding networks observed experimentally .

What analytical techniques are most effective for characterizing purity and structure?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns and phenyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
  • Elemental Analysis : Validate stoichiometry (C, H, N) with <0.3% deviation .

Q. Example Workflow :

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm purity (>98%) by GC-MS .

Validate structure with 1^1H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .

What strategies mitigate steric hindrance during synthesis to improve efficiency?

Advanced Research Question
Steric effects from diphenyl groups can hinder nucleophilic attack. Solutions include:

  • Bulky Solvents : Use toluene or DCM to stabilize transition states .
  • Microwave-Assisted Synthesis : Accelerate reaction rates, reducing steric interference .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .

Q. Experimental Design :

  • Pre-functionalize phenyl rings with electron-withdrawing groups (e.g., nitro) to activate the substrate .
  • Screen catalysts (e.g., Pd/C for hydrogenation) to reduce steric bulk in intermediates .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Question

  • Handling : Use gloves, goggles, and fume hoods to avoid inhalation/skin contact. Avoid aqueous environments to prevent hydrolysis .
  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at –20°C to inhibit oxidation .
  • Waste Disposal : Segregate halogenated waste and consult hazardous material protocols .

Q. Safety Table :

HazardPrecautionReference
Skin IrritationUse nitrile gloves
VolatilityStore in sealed containers

How to analyze conflicting spectral data for novel derivatives?

Advanced Research Question
Address contradictions via:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C to trace ambiguous peaks .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Example : For a hydrochloride salt derivative, NOESY correlations confirmed the absence of π-π stacking due to steric clashes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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